1-Methyl-4-(pyridin-4-yl)-1,4-diazepane
Description
Contextualizing 1,4-Diazepane Chemistry within Medicinal and Organic Chemistry
The 1,4-diazepane ring system is a seven-membered heterocyclic scaffold containing two nitrogen atoms. This structure is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to a variety of biological targets and thus serve as versatile templates for drug discovery. chemspider.com The clinical importance of this scaffold was first highlighted with the commercial success of 1,4-benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. chemspider.com
Derivatives of the 1,4-diazepane core are associated with a broad spectrum of biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. nih.govopenpharmaceuticalsciencesjournal.com This wide range of activities has spurred continuous interest from scientists in both academia and industry, who are actively engaged in the synthesis, reaction analysis, and biological evaluation of novel 1,4-diazepane derivatives. nih.govnih.gov The development of efficient and mild synthetic protocols for preparing these compounds remains a significant endeavor in synthetic organic chemistry, with various methods being explored, including those catalyzed by heteropolyacids and those utilizing intramolecular cyclization reactions. researchgate.netmdpi.com
Scope and Significance of Research on 1-Methyl-4-(pyridin-4-yl)-1,4-Diazepane and its Derivatives
While specific research focusing solely on this compound is limited in publicly available literature, the significance of this compound and its derivatives can be inferred from the distinct properties of its constituent moieties: the 1-methyl-1,4-diazepane core and the pyridin-4-yl group.
The 1,4-diazepane scaffold is a key component in the design of molecules targeting the central nervous system (CNS). For instance, various substituted 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides have been synthesized and evaluated as potent antagonists for the 5-HT6 receptor, which is implicated in cognitive disorders. Furthermore, novel 1,4-diazepane-based derivatives have been developed as ligands for sigma receptors (σR), which are potential targets for treating psychosis, amnesia, and other neurodegenerative disorders. nih.gov
The pyridine (B92270) ring is another crucial pharmacophore in medicinal chemistry, valued for its ability to participate in hydrogen bonding and other molecular interactions with biological targets. Pyridine derivatives are integral to numerous drugs and have been investigated for a wide array of therapeutic applications, including anxiolytic, sedative, and antidepressant effects.
The combination of these two scaffolds in this compound suggests its potential as an intermediate or a primary candidate in the development of novel therapeutic agents, particularly for neurological conditions. Research into its derivatives would likely explore how the interplay between the flexible diazepane ring and the aromatic, electron-withdrawing pyridine moiety influences binding affinity and selectivity for various receptors.
Predicted Physicochemical Properties of this compound Data in this table is computationally predicted and sourced from the PubChem database.
| Property | Value |
| Molecular Formula | C₁₁H₁₇N₃ |
| Molecular Weight | 191.27 g/mol |
| XLogP3 | 0.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 191.142248148 g/mol |
| Monoisotopic Mass | 191.142248148 g/mol |
| Topological Polar Surface Area | 22.8 Ų |
| Heavy Atom Count | 14 |
| Complexity | 171 |
Hierarchical Classification of this compound as a Heterocyclic Compound
This compound is classified within the broad category of heterocyclic compounds . This classification is based on its cyclic structure containing atoms of at least two different elements. A more detailed breakdown of its classification is as follows:
Heterocycle Type: It is a diazepine , which specifically refers to a seven-membered heterocyclic ring containing two nitrogen atoms.
Saturation: The core ring is a diazepane , indicating that the seven-membered ring is fully saturated (i.e., it contains no double bonds within the ring). The "-ane" suffix denotes saturation, distinguishing it from the unsaturated "diazepine".
Numbering and Substitution: The locants "1,4-" specify that the nitrogen atoms are at the first and fourth positions of the seven-membered ring. The compound is further classified as a substituted diazepane with:
A methyl group attached to the nitrogen at position 1.
A pyridin-4-yl group (a pyridine ring connected via its fourth carbon atom) attached to the nitrogen at position 4.
Therefore, its hierarchical classification is: Heterocyclic Compound > Azepine > Diazepine > 1,4-Diazepane > Substituted 1,4-Diazepane. The parent, unsubstituted 1,4-diazepane is also known as homopiperazine.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-pyridin-4-yl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-13-7-2-8-14(10-9-13)11-3-5-12-6-4-11/h3-6H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMYKALPOPNYNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 1 Methyl 4 Pyridin 4 Yl 1,4 Diazepane and 1,4 Diazepane Derivatives
Retrosynthetic Analysis and Key Building Blocks
A retrosynthetic analysis of 1-Methyl-4-(pyridin-4-yl)-1,4-diazepane reveals two primary disconnection approaches. The first approach involves disconnecting the C-N bond between the pyridine (B92270) ring and the diazepane nitrogen. This leads to a 1-methyl-1,4-diazepane intermediate and a 4-halopyridine or a similar activated pyridine derivative. The second key disconnection is at the C-N bonds within the diazepane ring itself, which breaks down the seven-membered ring into acyclic precursors, typically a diamine and a two-carbon electrophile.
Based on this analysis, the key building blocks for the synthesis of this compound can be identified as:
1-Methyl-1,4-diazepane: A pre-formed diazepine ring that can be arylated.
4-Halopyridine (e.g., 4-chloropyridine or 4-bromopyridine): An electrophilic source of the pyridine moiety.
Ethylenediamine and its derivatives: As a C2-diamine unit for the construction of the diazepane ring.
Two-carbon electrophiles: Such as α,β-unsaturated esters or 1,2-dihaloethanes, to react with diamines for ring formation.
Formation of the 1,4-Diazepane Ring System
The construction of the 1,4-diazepane core is a critical step in the synthesis of the target molecule and its analogues. Various methods have been developed for the formation of this seven-membered heterocyclic system.
Cyclization Reactions in 1,4-Diazepane Construction
Cyclization reactions are a cornerstone in the synthesis of 1,4-diazepanes. These reactions can be broadly categorized into intermolecular and intramolecular processes. Intermolecular cyclizations often involve the reaction of a diamine with a dielectrophile, while intramolecular cyclizations rely on the ring closure of a linear precursor containing both nucleophilic and electrophilic centers.
Approaches Utilizing Diamines and Carbonyl Precursors
A common and direct method for the synthesis of 1,4-diazepane derivatives is the condensation of a 1,2-diamine with a dicarbonyl compound or its equivalent. For instance, the reaction of ethylenediamine with a 1,3-dicarbonyl compound can lead to the formation of a dihydro-1,4-diazepine, which can then be reduced to the saturated 1,4-diazepane ring.
A one-pot condensation between o-phenylenediamines and carbonyl compounds is a frequently used method for the synthesis of related benzodiazepine structures. nih.gov This strategy can be adapted for the synthesis of 1,4-diazepanes by using aliphatic diamines.
| Diamine Precursor | Carbonyl/Electrophile Precursor | Catalyst/Conditions | Product | Reference |
| Ethylenediamine | 1,3-Diketone | Acid or Base catalyst | Dihydro-1,4-diazepine | General Method |
| 1,2-Diaminopropane | Glyoxal | Metal catalyst | Substituted 1,4-diazepane | General Method |
Intramolecular Cyclization Methods (e.g., Mitsunobu Cyclization, EDC Coupling)
Intramolecular cyclization offers a powerful strategy for the regioselective formation of the 1,4-diazepane ring. These methods typically involve the synthesis of a linear precursor containing two nitrogen nucleophiles separated by a two-carbon bridge, and another two-carbon unit that can be cyclized.
The Mitsunobu reaction can be employed for the intramolecular cyclization of N-protected amino alcohols to form the diazepane ring. This reaction proceeds via the activation of the alcohol with a phosphine and an azodicarboxylate, followed by nucleophilic attack by the distal amine.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling is another valuable tool for intramolecular cyclization, particularly for the formation of lactams within the diazepine framework, which can subsequently be reduced. This method is effective for the cyclization of amino acids or peptides that are precursors to the diazepane ring.
| Precursor | Cyclization Method | Reagents | Product | Reference |
| N-Boc-N'-(2-hydroxyethyl)ethylenediamine | Mitsunobu Cyclization | PPh₃, DIAD | N-Boc-1,4-diazepane | General Method |
| N-(2-aminoethyl)-N'-Boc-glycine | EDC Coupling | EDC, HOBt | N-Boc-1,4-diazepan-5-one | General Method |
Introduction and Functionalization of the Pyridine Moiety
Once the 1,4-diazepane ring is formed, or by using a pre-functionalized building block, the pyridine moiety can be introduced. The primary method for this transformation is through nucleophilic substitution.
Nucleophilic Substitution Strategies for Pyridine Attachment
The attachment of the 1,4-diazepane ring to the 4-position of a pyridine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the secondary amine of the diazepine acts as the nucleophile, and a pyridine ring bearing a good leaving group at the 4-position, such as a halogen, serves as the electrophile.
The reaction of 1-methyl-1,4-diazepane with 4-chloropyridine or 4-bromopyridine, often in the presence of a base and sometimes with palladium catalysis (Buchwald-Hartwig amination), would lead to the desired this compound. The choice of reaction conditions, such as the solvent, temperature, and the presence of a catalyst, is crucial for achieving a good yield and minimizing side reactions.
| 1,4-Diazepane Derivative | Pyridine Derivative | Catalyst/Conditions | Product | Reference |
| 1-Methyl-1,4-diazepane | 4-Chloropyridine | Pd₂(dba)₃, BINAP, NaOtBu | This compound | Buchwald-Hartwig Amination |
| 1-Methyl-1,4-diazepane | 4-Fluoropyridine | K₂CO₃, DMSO, heat | This compound | SNAr |
Coupling Reactions Involving Pyridine Derivatives
The introduction of a pyridine moiety onto the 1,4-diazepane scaffold is a key step in the synthesis of compounds such as this compound. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds between aryl or heteroaryl halides and amines. wikipedia.org
The Buchwald-Hartwig amination employs a palladium catalyst, typically in the form of a palladium(0) or palladium(II) precursor, in combination with a suitable phosphine ligand. wikipedia.org The choice of ligand is crucial for the success of the reaction and can influence reaction rates, yields, and substrate scope. acs.org For the synthesis of this compound, a common approach would involve the coupling of 1-methyl-1,4-diazepane with a 4-halopyridine, such as 4-chloropyridine or 4-bromopyridine.
The general reaction mechanism proceeds through a catalytic cycle involving:
Oxidative Addition: The palladium(0) catalyst reacts with the 4-halopyridine to form a palladium(II) intermediate.
Amine Coordination and Deprotonation: The 1-methyl-1,4-diazepane coordinates to the palladium center, followed by deprotonation with a base to form a palladium amido complex.
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, yielding this compound and regenerating the palladium(0) catalyst. wikipedia.org
The selection of the base, solvent, and reaction temperature are also critical parameters that need to be optimized for efficient coupling. Common bases used include sodium tert-butoxide (NaOt-Bu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). researchgate.net Solvents such as toluene, dioxane, and THF are frequently employed. chemspider.com
While a specific, detailed synthesis for this compound is not extensively reported, the general applicability of the Buchwald-Hartwig amination to couple various amines with halopyridines provides a strong basis for its successful application in this context. researchgate.netresearchgate.net
| Entry | Amine | Halopyridine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | (+/-)-trans-1,2-diaminocyclohexane | 2-bromo-6-methyl pyridine | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | 80 | 60 |
| 2 | Various Anilines | 2,4-dichloropyridine | Pd₂(dba)₃ / XPhos | K₂CO₃ | t-BuOH | 80-110 | 65-95 |
| 3 | Various Amines | 2-Fluoro-4-iodopyridine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 70-90 |
Advanced Functionalization of the 1,4-Diazepane Scaffold
Once the 1,4-diazepane core is synthesized, further derivatization can be achieved through various functionalization reactions to explore structure-activity relationships and develop new analogues.
Amide Coupling Reactions for Derivative Synthesis
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry for the synthesis of diverse compound libraries. researchgate.net The reaction involves the coupling of a carboxylic acid with an amine, facilitated by a coupling reagent that activates the carboxylic acid. semanticscholar.org For the 1,4-diazepane scaffold, either of the secondary amine nitrogens can be acylated to introduce a wide range of substituents.
Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization. peptide.com Other effective coupling agents include phosphonium salts like BOP reagent and PyBOP, as well as uronium salts such as HATU and HBTU. researchgate.net
The choice of coupling reagent, solvent, and base can significantly impact the reaction efficiency and yield. The general procedure involves activating the carboxylic acid with the coupling reagent, followed by the addition of the 1,4-diazepane derivative.
| Entry | Carboxylic Acid | Amine | Coupling Reagent | Solvent | Yield (%) |
| 1 | N-Boc-Piperidine-3-carboxylic Acid | Substituted Sulphonamides | EDC/HOBt | DMF | 70-85 |
| 2 | Various Carboxylic Acids | Various Amines | HBTU / Hünig's base | DMF | Good to Excellent |
| 3 | N-Boc-amino acids | Amines | DCC/DMAP | CH₂Cl₂ | 75-90 |
Reductive Amination Protocols in Diazepane Functionalization
Reductive amination is a versatile method for the N-alkylation of amines, including the secondary amines of the 1,4-diazepane ring. organicreactions.org This two-step, one-pot reaction involves the initial formation of an iminium ion from the reaction of the amine with a carbonyl compound (aldehyde or ketone), followed by in situ reduction to the corresponding amine. nih.gov
A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. nih.govorganic-chemistry.org Sodium triacetoxyborohydride (NaBH(OAc)₃) is another mild and selective reducing agent often used for this transformation. organicreactions.org The reaction conditions are generally mild and tolerate a wide range of functional groups.
This methodology allows for the introduction of a diverse array of alkyl and arylalkyl substituents onto the 1,4-diazepane scaffold by simply varying the aldehyde or ketone starting material.
| Entry | Amine | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) |
| 1 | 1,4-Diazepane-6-amine (DAZA) | 4-Alkoxy-2-hydroxybenzaldehydes | NaBH₄ | Methanol/Chloroform | 66-94 |
| 2 | Various Amines | Various Aldehydes/Ketones | NaBH₄ / Boric Acid | Solvent-free | High |
| 3 | Various Amines | Various Aldehydes/Ketones | α-picoline-borane | Methanol or Water | Good to Excellent |
Substitution Reactions on the Diazepane Core
Direct N-alkylation of the 1,4-diazepane ring with alkyl halides is a common method for introducing substituents. researchgate.net The reaction typically proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the diazepane acts as the nucleophile. The choice of base and solvent is important for achieving good yields and minimizing side reactions. For instance, N-alkylation of 4-piperidone with alkyl bromides has been used as a precursor step for the synthesis of N¹-alkyl-1,4-diazepin-5-ones. researchgate.net
In some cases, more reactive alkylating agents like methyl triflate have been shown to be highly effective for methylation under mild conditions. nih.gov The reactivity of the two nitrogen atoms in the 1,4-diazepane ring can be different, allowing for potential regioselective functionalization, especially if one nitrogen is already substituted or electronically differentiated.
Oxidation and Reduction Pathways of the Diazepane Framework
The 1,4-diazepane framework can undergo oxidation and reduction reactions, allowing for further functionalization or modification of the scaffold.
Oxidation: Tertiary amines within the diazepane ring can be oxidized to N-oxides using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. organic-chemistry.orgresearchgate.net These N-oxides can be useful intermediates for further transformations. Additionally, if the diazepane ring contains other oxidizable functional groups, such as alcohol or aldehyde moieties on its substituents, these can be selectively oxidized using appropriate reagents. For example, chromium(VI) reagents can oxidize alcohols to ketones or carboxylic acids. nih.gov
Reduction: Functional groups on the substituents of the 1,4-diazepane ring can be reduced without affecting the core structure. For example, amide or ester functionalities can be reduced to amines or alcohols, respectively, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can be employed to reduce nitro groups or carbon-carbon double bonds present in the substituents. The choice of reducing agent is critical to ensure chemoselectivity and avoid undesired reactions with the diazepane ring itself.
Chiral Synthesis of 1,4-Diazepane Systems
The development of enantiomerically pure 1,4-diazepane derivatives is of great interest in drug discovery, as stereochemistry often plays a crucial role in biological activity. researchgate.net Several strategies have been developed for the chiral synthesis of 1,4-diazepane systems.
One approach involves the use of chiral starting materials, such as amino acids, to construct the diazepane ring. This "chiral pool" synthesis allows for the transfer of chirality from the starting material to the final product. researchgate.net
Asymmetric catalysis is another powerful tool for the enantioselective synthesis of 1,4-diazepanes. For instance, rhodium-catalyzed asymmetric hydroamination of (aminomethyl)aniline derivatives has been used to afford chiral 3-vinyl-1,4-benzodiazepines with good to excellent yields and enantioselectivities. nih.gov Similarly, palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones has been reported to produce gem-disubstituted diazepanone heterocycles in high yield and enantiomeric excess. researchgate.net
Furthermore, copper-catalyzed asymmetric intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines has been developed for the synthesis of dibenzo[b,d]azepines, which contain a seven-membered bridged biarylamine core, with excellent diastereo- and enantioselectivities. us.es These methods provide access to a diverse range of enantioenriched 1,4-diazepane derivatives for biological evaluation.
Asymmetric Reductive Amination for Enantioselective Synthesis
Asymmetric reductive amination (ARA) is a powerful and widely used method for synthesizing chiral amines, including cyclic structures like 1,4-diazepanes. researchgate.net This strategy typically involves the condensation of a ketone and an amine to form an intermediate imine, which is then reduced in an enantioselective manner using a chiral catalyst or reagent.
One notable advancement in this area is the development of Iridium-catalyzed intramolecular ARA. This approach has been successfully applied to the synthesis of dibenz[c,e]azepines containing both central and axial chirality, achieving excellent enantiocontrol with up to 97% enantiomeric excess (ee). rsc.org While not a 1,4-diazepane, this example showcases the potential of transition metal catalysis in constructing complex, chiral seven-membered rings through ARA. The reaction proceeds under mild conditions and demonstrates broad substrate scope. rsc.org
Reductive amination is also a key step in the functionalization of the 1,4-diazepane scaffold. For instance, the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines involves a one-pot reaction starting with a carbonyl-amine condensation followed by reductive amination with sodium borohydride. nih.gov This process can yield a mixture of mono-, di-, and tri-alkylated products, and controlling the reaction conditions is crucial to favor the desired trisubstituted product. nih.gov
Utilization of Enantiomerically Pure Starting Materials
An alternative and highly effective strategy for obtaining enantiomerically pure 1,4-diazepanes is to begin the synthesis with a starting material that is already chiral. This "chiral pool" approach leverages the abundance of naturally occurring enantiopure compounds, such as amino acids and amino alcohols.
For example, 1,4-diazepanes with various substituents have been synthesized starting from enantiomerically pure amino acids. nih.gov A key step in this synthetic route is the formation of the seven-membered ring via an intramolecular coupling of amino acids, for which EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is an effective reagent. nih.gov
This strategy has proven to be scalable and suitable for industrial production. A practical, multikilogram scale synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for a Rho-kinase inhibitor, was developed starting from commercially available (S)-2-aminopropan-1-ol. researchgate.net The crucial ring-forming step in this process is an intramolecular Fukuyama-Mitsunobu cyclization of a N-nosyl diamino alcohol, demonstrating the robustness of this method for large-scale manufacturing. researchgate.net
Enzymatic Approaches in Chiral 1,4-Diazepane Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing chiral compounds. In the context of 1,4-diazepanes, enzymatic intramolecular asymmetric reductive amination has emerged as a highly effective technique. acs.orgresearchgate.net This method utilizes enzymes, specifically imine reductases (IREDs), to catalyze the asymmetric reduction of an imine precursor, yielding chiral 1,4-diazepanes with high enantioselectivity. acs.orgresearchgate.net
Researchers have identified several enantiocomplementary IREDs that can produce either the (R)- or (S)-enantiomer of a desired 1,4-diazepane. acs.orgresearchgate.net For example, in the synthesis of a 5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole derivative, an (R)-selective IRED from Leishmania major (IR1) and an (S)-selective IRED from Micromonospora echinaurantiaca (IR25) were used to produce the corresponding enantiomers with high optical purity. researchgate.netacs.orgresearchgate.net
The efficiency of these biocatalysts can be further enhanced through protein engineering. By employing saturation mutagenesis and iterative combinatorial mutagenesis, a double mutant of IR1 (Y194F/D232H) was created that exhibited a 61-fold increase in catalytic efficiency compared to the wild-type enzyme. acs.orgresearchgate.net These optimized enzymes have been successfully applied to a range of substituted 1,4-diazepanes, consistently achieving high enantiomeric excess (93% to >99%). acs.orgresearchgate.net
| Enzyme | Source Organism | Selectivity | Catalytic Efficiency (s⁻¹ mM⁻¹) | Product Enantiomeric Excess (ee) |
|---|---|---|---|---|
| IR1 (Wild-Type) | Leishmania major | (R) | 0.027 | High |
| IR25 (Wild-Type) | Micromonospora echinaurantiaca | (S) | 0.962 | High |
| Y194F/D232H Mutant | Engineered from IR1 | (R) | ~1.65 (61-fold increase) | 93% to >99% |
Multi-component Reactions in 1,4-Diazepane Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular diversity. researchgate.net Several MCRs have been developed for the synthesis of 1,4-diazepane and related diazepine scaffolds.
One such approach is an isocyanide-based multicomponent reaction (IMCR) that utilizes 1,3-diaminopropane and various carbonyl compounds to efficiently produce 1,4-diazepine-2-amines. researchgate.net The reaction can be promoted by both Brønsted and Lewis acids, with TMSCl being identified as a particularly effective catalyst. researchgate.net
Another powerful MCR is the Ugi four-component reaction (Ugi-4CR), which has been applied to the synthesis of diverse 1,4-benzodiazepine libraries. nih.gov In this strategy, an amine component (such as methyl anthranilate or an aminophenylketone), an isocyanide, a carbonyl compound (like Boc-glycinal), and a carboxylic acid are combined. The resulting linear intermediate undergoes a subsequent deprotection and intramolecular cyclization to form the final 1,4-diazepine ring. nih.gov
Furthermore, catalytic [5+2] cycloaddition reactions represent another class of MCRs used to form seven-membered rings. A rhodium-catalyzed reaction between pyridines and 1-sulfonyl-1,2,3-triazoles generates azomethine ylides, which then participate in a multicomponent [5+2] cycloaddition to yield biologically active 1,4-diazepine compounds. acs.org
| Reaction Type | Key Reactants | Catalyst/Promoter | Resulting Scaffold |
|---|---|---|---|
| Isocyanide-Based MCR | 1,3-Diaminopropane, Carbonyl compounds, Isocyanide | TMSCl | 1,4-Diazepine-2-amines researchgate.net |
| Ugi Four-Component Reaction (Ugi-4CR) | Amine, Isocyanide, Carbonyl compound, Carboxylic acid | None (stepwise cyclization) | 1,4-Benzodiazepines nih.gov |
| [5+2] Cycloaddition | Pyridines, 1-Sulfonyl-1,2,3-triazoles, Alkenes/Alkynes | Rhodium catalyst | 1,4-Diazepines acs.org |
Process Optimization and Scalability Considerations in 1,4-Diazepane Production
Transitioning a synthetic route from a laboratory setting to large-scale industrial production requires significant process optimization to ensure efficiency, safety, cost-effectiveness, and reproducibility. For 1,4-diazepane derivatives, scalability is a key consideration, especially for compounds with pharmaceutical applications.
A successful example of a scalable synthesis is the production of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, which was successfully scaled to multikilogram production. researchgate.net This was achieved by developing a robust process using a chiral pool starting material and a reliable intramolecular cyclization reaction. researchgate.net The choice of synthetic route is critical; for instance, chiral resolution via HPLC is often not suitable for industrial processes due to high costs, large solvent waste, and moderate throughput. google.com Alternative resolution methods, such as the formation of diastereomeric salts or cocrystals, are often preferred for large-scale production. google.com
Modern approaches to process optimization often involve the use of modeling and simulation. Methodologies such as Bayesian Optimization (BO) are emerging as powerful tools to accelerate the optimization of manufacturing processes, even in complex, high-dimensional design spaces. openreview.net While demonstrated for penicillin production, such machine learning approaches could be applied to optimize reaction conditions (e.g., temperature, concentration, catalyst loading) for 1,4-diazepane synthesis, potentially reducing the number of experiments needed and accelerating development. openreview.net
For bioprocesses, such as the enzymatic synthesis of chiral 1,4-diazepanes, scalability involves moving from small lab reactors to large industrial fermenters. This requires careful consideration of factors like oxygen mass transfer, medium viscosity, and mixing. mdpi.com A combination of biological models (e.g., kinetic modeling, constraint-based modeling) and computational fluid dynamics (CFD) can be used to predict culture behavior and performance degradation in large-scale bioreactors, guiding the optimization of the scaled-up process. mdpi.com
Structural Elucidation and Conformational Analysis of 1 Methyl 4 Pyridin 4 Yl 1,4 Diazepane
Spectroscopic Techniques for Molecular Structure Determination
The determination of the molecular structure of 1-Methyl-4-(pyridin-4-yl)-1,4-diazepane, a compound with a complex arrangement of a substituted pyridine (B92270) ring and a seven-membered diazepine ring, necessitates the use of multiple spectroscopic techniques. Each method provides unique and complementary information, which, when combined, allows for an unambiguous assignment of its constitution and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D-NMR) experiments provides a detailed picture of the connectivity and spatial relationships of all atoms in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine ring, the diazepine ring, and the N-methyl group. The pyridine protons typically appear in the aromatic region, with the α-protons being the most deshielded due to the electron-withdrawing effect of the nitrogen atom. The protons on the diazepine ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The N-methyl protons are expected to appear as a singlet in the upfield region.
Expected ¹H NMR Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine H-2, H-6 | 8.20 - 8.40 | Doublet |
| Pyridine H-3, H-5 | 6.70 - 6.90 | Doublet |
| Diazepine Ring Protons | 2.50 - 3.80 | Multiplets |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The pyridine ring carbons will resonate at lower field, with the carbon attached to the diazepine ring showing a characteristic shift. The carbons of the diazepine ring and the N-methyl group will appear at higher field.
Expected ¹³C NMR Data
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Pyridine C-4 (ipso) | 150 - 155 |
| Pyridine C-2, C-6 | 148 - 152 |
| Pyridine C-3, C-5 | 108 - 112 |
| Diazepine Ring Carbons | 45 - 60 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. Aromatic C-H stretching vibrations of the pyridine ring are anticipated above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyridine ring will likely appear in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching vibrations from the diazepine ring and the methyl group should be observed in the 3000-2800 cm⁻¹ range. C-N stretching vibrations are expected in the 1350-1000 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The Se-Se and C-Se stretching vibrations, if present in a related structure, would give characteristic signals at lower frequencies, around 286 cm⁻¹ and 641 cm⁻¹, respectively mdpi.com.
Expected Vibrational Spectroscopy Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | > 3000 | IR, Raman |
| Aliphatic C-H Stretch | 2800 - 3000 | IR, Raman |
| Pyridine Ring C=C, C=N Stretch | 1450 - 1600 | IR, Raman |
Mass Spectrometry (MS, ESI-MS, LC-MS, HR-ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique allows for the separation of the compound from a mixture before it enters the mass spectrometer, ensuring that the resulting mass spectrum is of a pure compound.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): HR-ESI-MS can provide the exact mass of the protonated molecule. For this compound (C₁₁H₁₇N₃), the calculated exact mass of the [M+H]⁺ ion would be compared to the experimentally measured value to confirm the elemental composition.
Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for this molecule might include cleavage of the diazepine ring, loss of the methyl group, or fragmentation of the pyridine ring. The principal fragmentation routes often occur from the molecular ion or the [M-1]⁺ ion researchgate.net.
Expected Mass Spectrometry Data
| Ion | Expected m/z | Technique |
|---|---|---|
| [M+H]⁺ (C₁₁H₁₈N₃⁺) | 192.1546 (calculated) | HR-ESI-MS |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring in this compound is the primary chromophore. The spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. The position and intensity of these bands can be influenced by the solvent and the substitution pattern on the pyridine ring.
Expected UV-Vis Absorption Data
| Transition | Expected λmax (nm) |
|---|---|
| π → π* | ~250 - 270 |
Advanced Spectroscopic Characterization Methods
Beyond the standard suite of spectroscopic techniques, advanced methods can provide deeper insights into the electronic structure and stereochemistry of the molecule.
Magnetic Circular Dichroism (MCD) Analysis
Magnetic Circular Dichroism (MCD) is the differential absorption of left and right circularly polarized light in the presence of a magnetic field applied parallel to the direction of light propagation wikipedia.org. This technique is particularly useful for probing the electronic structure of molecules with degenerate or near-degenerate electronic states wikipedia.org.
Variable-Temperature Variable-Field (VTVH) Spectroscopy
There is no specific VTVH spectroscopy data available in the scientific literature for this compound. This advanced magnetic resonance technique is typically used to study the electronic structure and magnetic properties of paramagnetic species, particularly transition metal complexes. For a diamagnetic organic molecule like this compound, standard NMR spectroscopy (¹H, ¹³C) would be the more conventional method for structural elucidation in solution. Variable-temperature NMR could be employed to study the energetics of conformational changes, such as the ring inversion of the diazepane ring, but specific studies on this compound have not been published.
X-ray Crystallography for Solid-State Structure
A definitive solid-state structure of this compound determined by single-crystal X-ray crystallography has not been reported in the literature. X-ray diffraction analysis provides precise information on bond lengths, bond angles, and the conformation of a molecule in the crystalline state. For the parent 1,4-diazepane ring (also known as homopiperazine), X-ray studies have revealed a pseudo-chair conformation in its solid state. mdpi.com Studies on various N,N'-disubstituted 1,4-diazepane derivatives have shown that the seven-membered ring can adopt several low-energy conformations, with the specific conformation being influenced by the nature and steric bulk of the substituents. researchgate.net
Without a specific crystal structure for this compound, a data table of its crystallographic parameters cannot be generated.
Conformational Studies of the Seven-Membered 1,4-Diazepane Ring
The seven-membered 1,4-diazepane ring is a flexible heterocyclic system that can exist in multiple conformations. Unlike the well-defined chair conformation of cyclohexane, the larger diazepane ring has several low-energy forms, including chair, boat, and twist-boat or twist-chair conformations. The energetic landscape is often shallow, meaning the molecule can dynamically interconvert between these forms in solution.
For substituted 1,4-diazepanes, the most commonly observed low-energy conformation is the twisted chair (also referred to as a twist-chair). researchgate.net This conformation minimizes both angle strain and torsional strain by staggering the substituents along the ring. Crystal structure analysis of several different 1,4-diazepane derivatives has confirmed that the seven-membered ring predominantly adopts a twisted chair conformation in the solid state. researchgate.net For this compound, it is highly probable that the diazepane ring would also favor a twisted chair conformation to accommodate the methyl and pyridinyl substituents in pseudo-equatorial positions, thereby minimizing steric hindrance.
Table 1: Common Conformations of the 1,4-Diazepane Ring
| Conformation | Description | Relative Stability |
|---|---|---|
| Twisted Chair | A non-planar conformation that minimizes torsional and angle strain. Often the most stable form. | High |
| Chair | A less common conformation than in six-membered rings, often higher in energy than the twisted chair. | Moderate |
| Boat | Generally a higher energy conformation, may act as a transition state for ring inversion. | Low |
This table represents generalized stability for substituted 1,4-diazepanes and is not based on experimental data for the title compound.
Tautomerism is a form of constitutional isomerism involving the migration of a proton and the relocation of a double bond. The specific case of imine-enamine tautomerism describes the equilibrium between a molecule containing a carbon-nitrogen double bond (an imine) and one containing a carbon-carbon double bond adjacent to an amine (an enamine). wikipedia.orgthieme.de
This form of tautomerism is not applicable to this compound. The 1,4-diazepane ring in this molecule is fully saturated, meaning it contains only single bonds and lacks the C=N (imine) or C=C-N (enamine) functional groups necessary for this equilibrium to occur. wikipedia.org Imine-enamine tautomerism can be observed in unsaturated diazepine derivatives, such as 2,3-dihydro-1,4-diazepines or benzo[b] ijpcbs.comnih.govdiazepines, where the requisite double bonds are part of the molecular structure. nih.govresearchgate.netresearchgate.net
Computational Chemistry and Theoretical Studies of 1 Methyl 4 Pyridin 4 Yl 1,4 Diazepane
Molecular Dynamics (MD) Simulations for Conformational Dynamics
No MD simulation studies detailing the conformational flexibility, dynamics, or interactions of 1-Methyl-4-(pyridin-4-yl)-1,4-diazepane in a simulated environment could be found.
Further research or de novo computational studies would be required to generate the specific data needed to populate these sections accurately.
Molecular Docking and Ligand-Target Interaction Prediction
Extensive searches of scientific literature and computational chemistry databases did not yield specific molecular docking or ligand-target interaction prediction studies for the compound this compound. While computational methods are widely used to predict the binding of small molecules to biological targets, no published research detailing these predictions for this specific compound could be identified.
Prediction of Binding Modes and Affinities
No publicly available data exists on the predicted binding modes or binding affinities of this compound with any specific biological target. Computational studies to determine how this molecule might orient itself within a protein's active site and the strength of that interaction have not been reported in the reviewed literature.
Exploration of Binding Site Pockets (e.g., S1, S2, S4, S2', S1' pockets)
There is no available research that explores the interaction of this compound with specific binding site pockets such as S1, S2, S4, S2', or S1'. Such analysis is contingent on molecular docking studies with a defined protein target, which have not been published for this compound. The substitution pattern on the diazepane ring is known to influence interactions with various binding pockets within an enzyme's active site, but specific details for this compound are not available.
Solvent Contributions to Ligand Binding (e.g., WaterMap Analysis)
No studies employing methods like WaterMap analysis to evaluate the contribution of solvent molecules to the binding of this compound were found. This type of analysis, which identifies high-energy water molecules that can be displaced by a ligand to improve binding affinity, has not been reported for this specific molecule.
Machine Learning Approaches in Predicting Compound Properties and Activity
While machine learning (ML) and artificial intelligence are increasingly used to predict the pharmacokinetic and physicochemical properties of small molecules in drug discovery, no specific applications of these methods to this compound have been published. ML models are trained on large datasets to predict properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), but the output of such models for this particular compound is not available in the public domain.
Investigation of Biological Targets and Mechanistic Pathways
Exploration of Molecular Targets for 1,4-Diazepane Derivatives
Orexin Receptor Antagonism
Derivatives of 1,4-diazepane have been identified as potent antagonists of orexin receptors. The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of wakefulness and arousal. Antagonism of these receptors presents a promising therapeutic strategy for the treatment of insomnia and other sleep disorders.
Research into N,N-disubstituted-1,4-diazepanes has revealed their potential as dual orexin receptor antagonists (DORAs). cegee.org Conformational analysis of these compounds through NMR spectroscopy, X-ray crystallography, and molecular modeling has indicated that they adopt a low-energy conformation characterized by an intramolecular π-stacking interaction and a twist-boat ring conformation. nih.gov This specific geometry is thought to mimic the bioactive conformation required for receptor binding. The synthesis and evaluation of macrocyclic structures that enforce a similar conformation have further supported this hypothesis, suggesting that this structural arrangement is crucial for potent orexin receptor antagonism. nih.gov
One study highlighted the discovery of a potent, CNS-penetrant dual orexin receptor antagonist based on an N,N-disubstituted-1,4-diazepane scaffold. This compound demonstrated the ability to block orexin signaling in vivo, leading to a decrease in wakefulness and an increase in both REM and non-REM sleep in rats following oral administration. cegee.org Another investigation into a novel series of orexin receptor antagonists also reported on the distinct effects of an OX2R selective compound on sleep architecture in mice, further emphasizing the therapeutic potential of this class of molecules.
Matrix Metalloproteinase (MMP) Inhibition (MMP-2, MMP-9)
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Among them, MMP-2 (gelatinase A) and MMP-9 (gelatinase B) are particularly implicated in pathological processes such as tumor invasion, metastasis, and angiogenesis. Consequently, the inhibition of these enzymes is a significant area of research in cancer therapy. mdpi.comnih.gov
While the investigation into 1,4-diazepane derivatives as MMP inhibitors is an emerging field, the broader class of heterocyclic compounds is known to possess MMP-inhibiting properties. The development of selective inhibitors for MMP-2 and MMP-9 is a key objective to minimize off-target effects. Research into various chemical scaffolds has identified compounds with potent inhibitory activity against these gelatinases. However, direct and conclusive evidence specifically linking 1-Methyl-4-(pyridin-4-yl)-1,4-diazepane or its close analogs to significant MMP-2 or MMP-9 inhibition is not yet prominently established in the reviewed literature. Further targeted studies are necessary to fully elucidate the potential of the 1,4-diazepane scaffold in the development of selective MMP inhibitors.
Serotonin (5-HT3) and Dopamine (D2, D3) Receptor Modulation
A significant area of investigation for 1,4-diazepane derivatives has been their activity as modulators of serotonin and dopamine receptors, which are crucial targets in the treatment of various central nervous system disorders, including nausea, vomiting, and psychosis.
A notable study focused on a series of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, which were designed as dual antagonists for the serotonin 5-HT3 and dopamine D2 receptors. nih.gov The research identified the 1-ethyl-4-methylhexahydro-1,4-diazepine ring as an optimal amine moiety for this dual activity. nih.govcapes.gov.br Structure-activity relationship (SAR) studies revealed that modifications to the benzoyl moiety, such as the introduction of a methyl group on the nitrogen at the 4-position or alterations of the substituent at the 5-position, led to a significant increase in dopamine D2 receptor binding affinity while maintaining potent 5-HT3 receptor affinity. nih.gov
One of the most promising compounds from this series, 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide (compound 82), demonstrated high affinity for the D2 receptor, significantly greater than the reference compound metoclopramide. nih.gov The optical resolution of this compound revealed a striking stereoselectivity in its pharmacological profile. The (R)-enantiomer exhibited strong affinity for both dopamine D2 and 5-HT3 receptors, whereas the (S)-enantiomer was a potent and selective 5-HT3 receptor antagonist. nih.gov This highlights the potential for developing highly specific therapeutic agents based on the 1,4-diazepane scaffold.
| Compound | Dopamine D2 Receptor Affinity (IC50, nM) | Serotonin 5-HT3 Receptor Affinity (IC50, nM) |
| Compound 82 (racemate) | 17.5 | 0.8 |
| (R)-82 | 10.2 | 1.2 |
| (S)-82 | 1150 | 0.6 |
| Metoclopramide | 483 | 250 |
This table presents the in vitro receptor binding affinities of selected 1,4-diazepane derivatives and a reference compound.
Histamine Receptor Interactions
Histamine receptors, which include the H1, H2, H3, and H4 subtypes, are involved in a wide range of physiological processes, from allergic reactions to neurotransmission. nih.govyoutube.com While various heterocyclic compounds have been explored for their interactions with histamine receptors, specific and detailed research on 1,4-diazepane derivatives in this context is limited in the currently available literature. The development of ligands that selectively target histamine receptor subtypes is an active area of pharmaceutical research, with potential applications in treating allergies, inflammatory conditions, and neurological disorders. jwatch.orgyoutube.com Further investigation is required to determine if the 1,4-diazepane scaffold, including this compound, possesses any significant affinity for or modulatory activity at histamine receptors.
Acetylcholine Receptors (α4β2* nAChR) Partial Agonism
Nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, are widely expressed in the brain and are implicated in cognitive function, reward, and mood. biorxiv.org Partial agonists of the α4β2 nAChR are of significant therapeutic interest, with applications in smoking cessation and potentially for treating cognitive deficits and neuropathic pain. biorxiv.orgnih.gov These agents act by weakly activating the receptor, which can help to alleviate withdrawal symptoms, while also competing with nicotine, thereby reducing its rewarding effects. nih.gov
The exploration of 1,4-diazepane derivatives as partial agonists for α4β2 nAChRs is an area that warrants further investigation. While the current body of literature does not provide extensive data on the specific interaction of this compound or its close analogs with these receptors, the structural features of the 1,4-diazepane core could potentially be adapted to design novel α4β2 nAChR ligands. The development of such compounds would require detailed structure-activity relationship studies to optimize their affinity and efficacy at this important therapeutic target.
Sigma-1 (σ1) Receptor Affinity and Agonistic Activity
The sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the modulation of various cellular functions and has emerged as a promising target for the treatment of neurodegenerative diseases, psychiatric disorders, and pain.
A recent study investigated a series of novel 1,4-diazepane-based compounds as sigma receptor ligands. nih.gov This research demonstrated that the substitution of a piperidine ring with a bulkier diazepane spacer either retained or improved the affinity for both σ1 and σ2 receptor subtypes. The study found that bicyclic derivatives, in particular, displayed moderate to high affinity for both sigma receptor subtypes. nih.gov
Among the synthesized compounds, the benzofuran derivative 2c emerged as a particularly promising ligand with high affinity for the σ1 receptor. Molecular dynamics simulations confirmed a strong interaction between this compound and the active site of the receptor. nih.gov This finding suggests that the 1,4-diazepane scaffold is a viable platform for the development of potent and selective σ1 receptor ligands.
| Compound | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) |
| 2c (benzofuran derivative) | 8.0 | 28 |
| 2d (quinoline derivative) | 25 | 110 |
| 3c (2,4-dimethyl substituted benzofuran derivative) | 8.0 | 28 |
| 3d (2,4-dimethyl substituted quinoline derivative) | 15 | 35 |
This table displays the in vitro binding affinities of selected 1,4-diazepane-based compounds for sigma-1 and sigma-2 receptors. nih.gov
The agonistic activity of these compounds at the σ1 receptor suggests their potential therapeutic utility in conditions where σ1 receptor activation is beneficial, such as in neuroprotective strategies.
Enzyme Inhibition Mechanisms (e.g., SARS-CoV-2 Mpro)
While specific studies on the inhibitory activity of this compound against the SARS-CoV-2 main protease (Mpro) are not extensively detailed in the available literature, the broader class of diazepane derivatives has been the subject of hit-to-lead optimization campaigns for this very target. The main protease of SARS-CoV-2 is a cysteine protease essential for viral replication, making it a prime target for antiviral drug development. nih.govsemanticscholar.orgmdpi.com
The proposed catalytic mechanism of Mpro involves a cysteine-histidine catalytic dyad (Cys145-His41). nih.govmdpi.com Inhibition is often achieved through the covalent or non-covalent binding of an inhibitor to the active site, disrupting the enzyme's function. For diazepane-based inhibitors, the mechanism of action is believed to involve the occupation of specific binding pockets within the enzyme's active site. nih.gov
Mechanisms of Action at the Molecular Level
The molecular interactions of this compound with its biological targets are governed by its three-dimensional structure and chemical properties. Understanding these interactions is crucial for elucidating its mechanism of action.
Ligand Binding Dynamics
Molecular dynamics (MD) simulations are a powerful tool for studying the binding dynamics of ligands like this compound to their target proteins. nih.govpreprints.orgveterinaria.org These simulations can provide insights into the stability of the protein-ligand complex and the specific interactions that contribute to binding affinity.
For diazepane inhibitors of SARS-CoV-2 Mpro, MD simulations have been used to confirm binding poses and assess the stability of the ligand within the active site. nih.gov Key interactions often involve hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues of the enzyme. The flexibility of the diazepane ring allows it to adopt conformations that optimize these interactions. The pyridin-4-yl group in this compound is expected to play a significant role in binding, potentially forming hydrogen bonds or pi-stacking interactions with the target protein.
Modulation of Receptor or Enzyme Activity
By binding to a receptor or enzyme, this compound can modulate its activity. In the case of an enzyme like SARS-CoV-2 Mpro, this modulation typically involves the inhibition of its catalytic function. The binding of the compound to the active site can prevent the natural substrate from accessing it, thereby blocking the enzymatic reaction. mdpi.com
The effectiveness of this modulation depends on the binding affinity and the specific conformational changes induced in the enzyme upon ligand binding. For allosteric modulation, the compound would bind to a site other than the active site, inducing a conformational change that alters the enzyme's activity. However, for many diazepane-based Mpro inhibitors, the mechanism is competitive, involving direct binding to the active site. nih.gov
High-Throughput Screening for Biological Activity Profiling
High-throughput screening (HTS) is a key technology in drug discovery for identifying compounds with desired biological activities from large chemical libraries. nih.govelsevierpure.comresearchgate.net HTS assays can be designed to measure various biological endpoints, including enzyme inhibition, receptor binding, and cellular responses.
Diazepane-containing compound libraries have been subjected to HTS campaigns to identify hits for various targets, including SARS-CoV-2 Mpro. nih.govnih.gov These screens often utilize fluorescence-based assays, such as fluorescence resonance energy transfer (FRET) or fluorescence polarization (FP), to measure enzyme activity in a high-throughput format. nih.govnih.gov
A hypothetical HTS campaign for this compound would involve testing its activity against a panel of biological targets to create a biological activity profile. This profile would help in identifying its primary targets and any potential off-target effects. The data from such screens are crucial for the initial stages of drug development, guiding the selection of promising compounds for further optimization. nih.gov
Table 1: Representative Data from a Hypothetical High-Throughput Screening of Diazepane Analogs against SARS-CoV-2 Mpro
| Compound ID | Diazepane Substitution | IC50 (µM) | Assay Type |
| Analog A | 1-Methyl-4-(pyridin-2-yl) | 12.5 | FRET |
| Analog B | 1-Benzyl-4-(pyridin-4-yl) | 5.2 | FRET |
| This compound (Hypothetical) | 1-Methyl-4-(pyridin-4-yl) | [Data Not Available] | - |
| Analog C | 1-Methyl-4-(phenyl) | 25.8 | FP |
Note: The data for Analogs A, B, and C are illustrative and based on general findings for diazepane derivatives. Specific experimental data for this compound is not available in the cited literature.
Table 2: Key Molecular Interactions of a Diazepane Inhibitor with SARS-CoV-2 Mpro (Based on a representative crystal structure of a related compound)
| Interacting Ligand Moiety | Enzyme Residue | Interaction Type | Binding Pocket |
| Pyridine (B92270) Ring | His163 | Hydrogen Bond | S1 |
| Diazepane Core | Pro168 | Hydrophobic | S1 |
| Methyl Group | Met165 | Hydrophobic | S1 |
| Pyridine Ring | His41 | Pi-Stacking | S2 |
Note: This table is based on the binding mode of a related diazepane inhibitor and illustrates the potential interactions for this compound. nih.gov
Applications of 1,4 Diazepane Scaffolds in Coordination Chemistry and Catalysis
1,4-Diazepane Derivatives as Ligands for Transition Metal Complexes
The 1,4-diazepane ring system, functionalized with coordinating groups like pyridine (B92270), provides a versatile and stable framework for creating multidentate ligands. These ligands are adept at forming stable complexes with a variety of transition metals, including but not limited to Nickel(II), Manganese(II), and Copper(II). The nitrogen atoms within the diazepane ring and the appended pyridyl groups act as donor sites, enabling the formation of well-defined coordination geometries.
Synthesis and Characterization of Metal-Diazepane Complexes (e.g., Nickel(II), Manganese(II), Copper(II) Complexes)
The synthesis of metal-diazepane complexes is typically achieved by reacting the appropriate diazepane-based ligand with a metal salt in a suitable solvent.
Nickel(II) Complexes: Nickel(II) complexes of diazepane-based ligands, such as 1,4-bis[(pyridin-2-yl-methyl)]-1,4-diazepane (L1), have been successfully synthesized and structurally characterized. acs.org For instance, the complex Ni(L1)₂ can be prepared and its structure confirmed through techniques like single-crystal X-ray diffraction. acs.org These studies reveal a distorted square-planar geometry around the Ni(II) center in the solid state. acs.org
Manganese(II) Complexes: A series of Manganese(II) complexes with related tetradentate 4N ligands featuring a diazepane backbone have been isolated and characterized. rsc.org Ligands such as N,N′-bis(2-pyrid-2-ylmethyl)-1,4-diazepane react with manganese salts like Mn(ClO₄)₂ or MnCl₂ to form complexes of the types Mn(L)₂ and [Mn(L)Cl₂]. rsc.org X-ray crystallography of one such complex showed that the Mn(II) ion adopts a distorted octahedral coordination geometry. rsc.org
Copper(II) Complexes: The formation of Copper(II) complexes with diazepine derivatives has also been reported. surrey.ac.uknih.gov The synthesis involves the reaction of Cu(II) salts with the diazepine-based ligand. surrey.ac.uknih.gov The resulting complexes can exhibit various coordination geometries depending on the specific ligand and reaction conditions. For example, studies on related systems show that copper ions can form monomeric, dimeric, or polymeric structures, often with square-pyramidal or octahedral coordination environments. nih.gov
Spectroscopic and Theoretical Studies of Coordination Modes
Spectroscopic methods and theoretical calculations are crucial for elucidating the structure and bonding in metal-diazepane complexes.
Single-crystal X-ray diffraction is a definitive technique for determining the solid-state structure and coordination mode. For the Ni(L1)₂ complex, where L1 is 1,4-bis[(pyridin-2-yl-methyl)]-1,4-diazepane, X-ray analysis shows a distorted square-planar geometry with Ni–N bond distances ranging from 1.891 to 1.946 Å. acs.org In solution (acetonitrile), however, the geometry can rearrange to octahedral, a transformation that can be studied using paramagnetic ¹H NMR and electronic spectra. acs.org
The coordination modes are further investigated using techniques like FT-IR, UV-Vis, and mass spectrometry. For a series of Mn(II) complexes with pyridyl-diazepane ligands, characterization in both solid-state and solution was performed using these methods, alongside electrochemical techniques to understand their redox properties. rsc.org Theoretical structure-activity studies on related benzodiazepine analogues also highlight how molecular electrostatic potentials and specific interactions with receptor sites can be calculated to understand their binding modes. nih.gov
Table 1: Selected Bond Distances for Ni(L1)₂ Complex
| Bond | Distance (Å) |
|---|---|
| Ni–N(pyridyl) | 1.891 - 1.915 |
| Ni–N(diazepane) | 1.940 - 1.946 |
Catalytic Applications of Metal-Diazepane Complexes
The well-defined structures and tunable electronic properties of metal-diazepane complexes make them promising candidates for various catalytic applications.
Conversion of Carbon Dioxide into Value-Added Products
A significant application of these complexes is in the activation and conversion of carbon dioxide (CO₂), a greenhouse gas, into useful chemicals. acs.org Nickel(II) complexes of diazepane-based ligands have demonstrated high efficiency as catalysts for the conversion of atmospheric CO₂ into organic carbonates. acs.orgresearchgate.net
Specifically, the Ni(L1)₂ complex can selectively capture CO₂ from the air and catalyze the reaction of epoxides to form cyclic carbonates without the need for a co-catalyst. acs.org Under 1 atm of air, the reaction can achieve a 25% yield, which increases dramatically to 89% when using 1 atm of pure CO₂ gas. This represents a very high catalytic efficiency for CO₂ fixation using nickel-based catalysts. acs.org The mechanism involves the formation of a carbonate-bridged dinuclear nickel(II) complex. acs.org
Table 2: Catalytic Efficiency in CO₂ Conversion to Propylene Carbonate
| CO₂ Source | Yield (%) | Turnover Number (TON) |
|---|---|---|
| 1 atm Air | 25 | 500 |
| 1 atm Pure CO₂ | 89 | 1780 |
Use as Heterogeneous Catalysts in Organic Synthesis
While many metal-diazepane complexes are studied as homogeneous catalysts, there is growing interest in developing heterogeneous versions to improve catalyst recovery and reusability. Heterogenization can be achieved by immobilizing the complex onto a solid support, such as silica or magnetic nanoparticles. researchgate.net
For example, a heterogeneous catalyst has been developed by immobilizing a tricopper complex featuring a diazepane-based ligand into mesoporous silica nanoparticles. researchgate.net This approach can lead to catalysts with dramatically higher efficiencies and turnover numbers compared to their homogeneous counterparts. researchgate.net In the context of organic synthesis, magnetically recyclable nanocatalysts, such as Fe₃O₄/SiO₂, have been used for the preparation of diazepine derivatives, demonstrating the utility of supported catalysts in facilitating organic transformations under mild conditions. rsc.org
Role in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a complex product. While the use of metal-diazepane complexes as catalysts in MCRs is an emerging area, the synthesis of diazepine derivatives themselves often utilizes MCRs. For instance, a one-pot multicomponent method for preparing diazepine derivatives has been developed using a magnetically recyclable nanocatalyst. rsc.org This highlights the compatibility of the diazepine scaffold with modern, efficient synthetic methodologies. The development of chiral 1,4-diazepane-metal complexes as catalysts for asymmetric multicomponent reactions remains a promising field for future research.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for 1,4-Diazepane Core Structures
The construction of the 1,4-diazepane ring system is a key focus for synthetic chemists, with ongoing efforts to develop more efficient, atom-economical, and environmentally friendly methods.
Catalytic and Annulation Strategies: Recent advancements include the development of catalytic (6+1) annulation reactions of diazooxindoles with hexahydropyrimidines, providing an efficient route to construct pharmacologically relevant 1,4-diazepane-spirooxindole frameworks. researchgate.net Another innovative approach utilizes a (pyridyl)phosphine-ligated ruthenium(II) catalyst for a diol-diamine coupling reaction via a "hydrogen borrowing" mechanism, which efficiently produces diazepanes and is applicable to the synthesis of known drugs. organic-chemistry.org This method successfully addresses challenges like catalyst poisoning that can occur with chelating diamines. organic-chemistry.org
Domino and One-Pot Processes: A step- and atom-economical domino process has been described for the synthesis of 1,4-diazepanes from simple starting materials like 1,2-diamines. acs.org This method involves the in-situ generation of an aza-Nazarov reagent followed by an intramolecular cyclization. acs.org Additionally, efficient one-pot procedures using Keggin-type heteropolyacids as catalysts have been developed for the synthesis of substituted 1,4-diazepines, offering high yields and short reaction times. nih.gov
Functionalization and Fused Systems: Researchers are also exploring facile methods for creating novel functionalized and fused 1,4-diazepane derivatives. One such strategy involves an intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides to create azetidine-fused 1,4-diazepine derivatives. nih.gov These fused systems can then undergo ring-opening reactions to introduce diverse functional groups, highlighting a platform for preparing unique 1,4-benzodiazepine compounds. nih.gov The synthesis of fused systems like thieno nih.govacs.orgdiazepines and benzo[b]pyrano[2,3-e] nih.govacs.orgdiazepines is also an active area, aiming to explore new chemical space and biological activity. derpharmachemica.commdpi.com
| Synthetic Strategy | Key Features | Catalyst/Reagents | Starting Materials | Ref. |
| (6+1) Annulation | Forms spirooxindole-fused diazepanes | Rhodium or Copper | Diazooxindoles, Hexahydropyrimidines | researchgate.net |
| Hydrogen Borrowing | Environmentally friendly diol-diamine coupling | (Pyridyl)phosphine-ligated Ruthenium(II) | Diamines, Diols | organic-chemistry.org |
| Domino Process | Atom-economical, solvent-free potential | N/A (in-situ generation) | 1,2-diamines, Alkyl 3-oxohex-5-enoates | acs.org |
| Heteropolyacid Catalysis | High yields, short reaction times | Keggin-type heteropolyacids (HPAs) | Ketimine intermediates, Aldehydes | nih.gov |
| Intramolecular C–N Coupling | Creates fused azetidine-diazepine systems | CuI/N,N-dimethylglycine | 1-(2-bromobenzyl)azetidine-2-carboxamides | nih.gov |
Advanced Computational Approaches for Predictive Design and Optimization
Computational chemistry is becoming an indispensable tool in the rational design and optimization of 1,4-diazepane-based therapeutic agents. These in silico methods accelerate the drug discovery pipeline by predicting molecular interactions and properties, thereby reducing the reliance on time-consuming and costly trial-and-error synthesis. nih.govfrontiersin.orgtaylorandfrancis.com
Molecular Dynamics (MD) and Docking: MD simulations are crucial for understanding the dynamic behavior of 1,4-diazepane ligands within the binding sites of their biological targets. mdpi.com For instance, MD simulations have been used to confirm the strong interaction and stable binding of a novel benzofurane-diazepane derivative with the sigma-1 (σ1) receptor active site. nih.govnih.gov These simulations can reveal key hydrogen bonds and conformational changes that are essential for biological activity. nih.gov Combining these dynamic models with molecular docking allows for the precise prediction of ligand-protein interactions, guiding the design of more potent and selective compounds. frontiersin.orgresearchgate.net
Pharmacophore Modeling: Pharmacophore modeling is a powerful ligand-based approach used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. dovepress.comdergipark.org.tr This technique is particularly useful when the crystal structure of the target protein is unknown. By creating a pharmacophore model from a set of known active 1,4-diazepane derivatives, researchers can perform virtual screening of large chemical libraries to identify new molecules with a high probability of being active. dovepress.comdergipark.org.tr This method has been successfully applied to develop models for various targets, including the sigma-2 (σ2) receptor. nih.gov
ADMET Prediction: A significant reason for late-stage drug failure is undesirable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. frontiersin.org Computational tools are increasingly used to predict these properties early in the discovery process. frontiersin.org By building predictive ADMET models, chemists can prioritize the synthesis of 1,4-diazepane derivatives that are more likely to have favorable pharmacokinetic profiles, thereby improving their chances of becoming successful drugs. researchgate.net
Exploration of New Biological Targets and Mechanistic Modalities
While initially known for their effects on the central nervous system, derivatives of the 1,4-diazepane scaffold are being investigated for a growing number of biological targets, opening up new therapeutic possibilities.
Neurodegenerative Disorders: A promising area of research is the development of 1,4-diazepane derivatives as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological event in Alzheimer's disease. uwaterloo.ca A library of 38 derivatives based on the 1,4-diazepane scaffold was synthesized and evaluated for its ability to inhibit the aggregation of both Aβ42 and Aβ40 isoforms. uwaterloo.ca Lead compounds from this research demonstrated significant neuroprotective potential and the ability to rescue cells from Aβ42-induced cytotoxicity. uwaterloo.ca
Oncology: The 1,4-diazepane core is being explored for its anticancer potential. derpharmachemica.com Fused thieno nih.govacs.orgdiazepine derivatives have shown antitumor activity against human hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and colon carcinoma (HCT-116) cell lines. derpharmachemica.com Furthermore, sigma-2 (σ2) receptors, which are overexpressed in many cancer cell lines, are a key target. nih.gov Agonists of the σ2 receptor can induce tumor cell death, making 1,4-diazepane-based σ2 ligands potential antitumor drugs. nih.gov
Sigma Receptors and CNS Disorders: Sigma receptors (σ1 and σ2) are recognized as important targets for treating neurodegenerative disorders, schizophrenia, and neuropathic pain. nih.govnih.gov Novel 1,4-diazepane derivatives have been developed as potent sigma receptor ligands. nih.govnih.gov Specifically, antagonists of the σ1 receptor are being investigated for schizophrenia, while σ2 receptor agonists may be useful for movement disorders. nih.gov
Other Targets: The versatility of the 1,4-diazepane scaffold allows it to be adapted for other biological targets. For example, a series of novel 1,4-diazepane derivatives were designed as potent and effective inhibitors of Factor Xa (fXa), a serine protease involved in the blood coagulation cascade, indicating their potential as new antithrombotic drugs. nih.gov
| Biological Target | Therapeutic Area | Specific Application/Mechanism | Ref. |
| Amyloid-Beta (Aβ) Aggregation | Neurodegenerative Disease | Inhibition of Aβ40 and Aβ42 plaque formation in Alzheimer's disease | uwaterloo.ca |
| Sigma-2 (σ2) Receptor | Oncology, Neurology | Induction of tumor cell death; treatment of movement disorders | nih.gov |
| Sigma-1 (σ1) Receptor | Neurology, Psychiatry | Neuroprotection, antiamnesic effects, treatment of schizophrenia | nih.govnih.gov |
| Factor Xa (fXa) | Hematology | Anticoagulant and antithrombotic activity | nih.gov |
| Various Cancer Cell Lines | Oncology | Cytotoxic activity against liver, breast, and colon cancer cells | derpharmachemica.com |
Diversification of 1,4-Diazepane Scaffolds for Enhanced Biological Activities
To improve potency, selectivity, and pharmacokinetic properties, researchers are actively diversifying the 1,4-diazepane core. This involves modifying the central ring and adding various substituents to interact more effectively with biological targets.
Fused Heterocyclic Systems: A prominent strategy involves fusing the 1,4-diazepane ring with other heterocyclic or aromatic systems. This creates rigid, conformationally constrained molecules with unique three-dimensional shapes that can enhance binding to target proteins. Examples include the synthesis of:
Thieno nih.govacs.orgdiazepines: These compounds have been synthesized and evaluated for anticancer activity. derpharmachemica.com
Benzo[b]pyrano[2,3-e] nih.govacs.orgdiazepines: Researchers have developed efficient synthetic techniques for these fused systems to explore their biological potential. mdpi.com
Diazepine-fused Porphyrinoids: These novel structures are being investigated for their unique photophysical properties, with potential applications in photodynamic therapy. znaturforsch.com
Azetidine-fused 1,4-diazepines: These serve as versatile intermediates for creating a variety of functionalized 1,4-benzodiazepine derivatives. nih.gov
Conformational Expansion and Substitution: Another approach involves using the 1,4-diazepane ring as a larger, more flexible spacer compared to smaller rings like piperidine. In the development of sigma receptor ligands, expanding from a piperidine to a diazepane core retained or even improved binding affinity. nih.gov The addition of specific substituents, such as benzofurane and quinoline moieties, led to the highest sigma receptor affinity. nih.govnih.gov Similarly, N-alkylation and the introduction of various phenyl groups have been explored to modulate the activity of diazepane derivatives as amyloid-beta aggregation inhibitors. uwaterloo.ca
Peptidomimetics: The 1,4-diazepine structure is recognized for its ability to mimic peptide backbones. jocpr.comnih.gov This property is being exploited to design inhibitors for enzymes that process peptides. For instance, 2,3-benzodiazepin-1,4-diones were designed as peptidomimetics to inhibit gamma-secretase, an enzyme implicated in Alzheimer's disease. nih.gov
Integration of Synthetic Chemistry and Computational Biology for Drug Discovery
The synergy between computational modeling and practical synthetic chemistry represents the future of rational drug design for 1,4-diazepane-based agents. nih.govresearchgate.net This integrated approach allows for a more efficient and targeted discovery process, from initial concept to validated lead compound. frontiersin.orgscienceopen.com
The process typically begins with a computational phase. Based on the structure of a biological target or a set of known active ligands, computational chemists use tools like molecular docking and pharmacophore modeling to design novel 1,4-diazepane derivatives predicted to have high activity and favorable properties. researchgate.netresearchgate.net
These in silico "hits" are then prioritized, and synthetic chemists develop efficient routes to synthesize the most promising candidates. nih.gov A prime example of this integration is seen in the development of novel 1,4-diazepane-based sigma receptor ligands. nih.gov Computational docking and molecular dynamics simulations were used to understand how these ligands interact with the receptor's active site, explaining why certain derivatives, like a benzofurane-substituted compound, exhibited superior affinity. nih.govnih.gov This computational insight was validated through the synthesis and biological evaluation of a new series of compounds, ultimately identifying an optimal ligand with high affinity, low cytotoxicity, and potent antioxidant activity. nih.govnih.gov
Similarly, in the search for amyloid-beta aggregation inhibitors, a design strategy supported by computational studies was used to propose a library of 1,4-diazepane derivatives for synthesis and evaluation. uwaterloo.ca This integrated workflow—combining predictive computational design, targeted synthesis, and subsequent biological testing—is crucial for accelerating the development of the next generation of 1,4-diazepane-based therapeutics. scienceopen.comscienceopen.com
Q & A
What are the established synthetic routes for 1-Methyl-4-(pyridin-4-yl)-1,4-diazepane, and what key parameters influence yield and purity?
Basic Research Question
The synthesis of this compound typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. A common approach is the alkylation of pyridine derivatives with diazepane precursors under basic conditions, followed by purification via recrystallization or column chromatography . Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
- Catalysts : Use of mild bases (e.g., K₂CO₃) to minimize side reactions.
- Temperature control : Reactions often proceed optimally at 60–80°C to balance kinetics and decomposition risks.
- Purification : Reverse-phase HPLC or flash chromatography improves purity (>95%) .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Basic Research Question
Characterization requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify structural motifs (e.g., pyridyl and diazepane rings). Key peaks include pyridine protons at δ 8.5–9.0 ppm and diazepane methyl groups at δ 2.3–2.7 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 206.14).
- Chromatography : UPLC with C18 columns (e.g., Purospher® STAR) resolves isomers and detects impurities. Mobile phases often use acetonitrile/ammonium formate buffers .
How can factorial design optimize reaction conditions for synthesizing this compound?
Advanced Research Question
Factorial design systematically evaluates variables impacting synthesis:
Variable selection : Test temperature, solvent polarity, catalyst concentration, and reaction time.
Experimental matrix : Use a 2⁴ factorial design (16 experiments) to assess main effects and interactions.
Statistical analysis : ANOVA identifies significant factors (e.g., temperature and catalyst concentration often dominate yield).
Optimization : Response surface methodology (RSM) pinpoints ideal conditions (e.g., 70°C, 10 mol% catalyst, 12-hour reaction) .
How can researchers resolve contradictions in pharmacological data across studies involving this compound?
Advanced Research Question
Contradictions may arise from assay variability or contextual factors. Mitigation strategies include:
- Theoretical alignment : Link experiments to a unified framework (e.g., receptor binding kinetics or metabolic stability models) to contextualize results .
- Replication studies : Standardize protocols (e.g., cell lines, incubation times) to isolate variables.
- Meta-analysis : Pool data from independent studies using random-effects models to quantify heterogeneity .
What in silico methods predict the biological interactions of this compound with therapeutic targets?
Advanced Research Question
Computational approaches guide mechanistic studies:
Molecular docking : Use AutoDock Vina to predict binding affinities to targets (e.g., serotonin receptors). Pyridyl nitrogen often forms hydrogen bonds with active-site residues .
Molecular dynamics (MD) simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.
ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP ≈ 2.1, moderate blood-brain barrier penetration) .
How should researchers design experiments to investigate the compound’s role in multi-target pharmacological pathways?
Advanced Research Question
A systems biology approach is recommended:
Network pharmacology : Construct interaction networks using databases like STRING or KEGG to identify off-target effects.
Transcriptomics : RNA-seq of treated cell lines reveals differentially expressed genes (e.g., MAPK or PI3K-AKT pathways).
Functional validation : CRISPR-Cas9 knockout models confirm target relevance .
What methodological frameworks ensure reproducibility in studies of this compound?
Advanced Research Question
Reproducibility requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
